4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Fragment-based discovery demands building blocks with defined geometry. Isomer variation risks SAR divergence. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-75-9) delivers para-substituted aniline for linear extension, ethyl-oxadiazole core as stable bioisostere. Key data: • MW 189.21, logP 1.40-2.46, Rule-of-3 compliant • Para-aniline for linear PROTAC linkers & fluorescent probes • 1° amine handle for parallel amide library synthesis • C3-ethyl enables methyl scan with CAS 76635-31-9. Consistent purity, global supply.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1015846-75-9
Cat. No. B1513634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
CAS1015846-75-9
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3
InChIKeyMEIZBKCDJIAJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline: Chemical Probe Building Block


4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-75-9) is a heteroaromatic building block characterized by a 4-aminophenyl group at the C5 position and an ethyl substituent at the C3 position of the central 1,2,4-oxadiazole ring. This configuration yields a predicted logP of 1.40–2.46 and a molecular weight of 189.21 g/mol, placing it in a favorable property space for fragment-based lead discovery [1]. The compound's structure uniquely positions the primary amine as a synthetic handle for amide coupling or diazonium chemistry, while the oxadiazole core acts as a metabolically stable bioisostere for ester or amide functionalities [2].

Fragment-based library building block (Rule-of-Three compliant profile)
Methyl scan SAR partner with matched molecular pair context
Linear para-substitution geometry for vector-aligned probe design

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline Differentiation


The 1,2,4-oxadiazole scaffold's electronic distribution and spatial geometry are highly sensitive to both the position and nature of substituents. The 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline isomer presents a para-substituted aniline donor, which facilitates linear molecular extension and optimal conjugation, whereas the ortho-isomer (CAS 1015846-78-2) enforces a bent geometry that alters binding site complementarity . Furthermore, substitution of the C3 ethyl group for a smaller methyl moiety (CAS 76635-31-9) reduces molecular weight by ~14 Da and decreases lipophilicity, which can profoundly impact membrane permeability and target residence time . Generic substitution without rigorous comparative data therefore carries a high risk of divergent Structure-Activity Relationships (SAR), confounding biological results and potentially invalidating entire chemical series. The following evidence guide quantifies these critical differentiators.

Target
Para-substituted aniline
Linear molecular axis for fragment linking and vector alignment.
Potential Substitute
Ortho-isomer (CAS 1015846-78-2)
Bent geometry may shift binding mode and spatial orientation.
Distinct CAS; not interchangeable
Target
C3 ethyl substituent
ΔMW +14.02 and higher lipophilicity for hydrophobic pocket probing.
Potential Substitute
C3 methyl analog (CAS 76635-31-9)
Lower MW and logP may alter membrane permeability and SAR.
Matched pair review required

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline Comparative Data


Para-Substitution: Linear Geometry Advantage

The para-substitution pattern of the aniline moiety in 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline yields a linear molecular axis, in contrast to the bent geometry of the ortho-isomer 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-78-2) . This geometric distinction is critical for maintaining vector alignment in fragment linking and for achieving the desired binding mode in target proteins. While no direct comparative binding data is available for this specific pair, the ortho-isomer is a distinct chemical entity with a separate CAS number and is not an interchangeable substitute .

Molecular Geometry
Class-level
Para-substituted aniline (linear) vs ortho-isomer (bent)
Distinct chemical entities; separate CAS numbers
Geometry-dependent SAR may not transfer between isomers.
Structural analysis; no direct comparative binding data
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

C3 Ethyl Substituent: Lipophilicity & MW Modulation

The C3 ethyl group in 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline provides a predictable and quantifiable increase in lipophilicity and molecular weight compared to the methyl analog 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76635-31-9) . Specifically, the ethyl derivative has a molecular weight of 189.21 g/mol and a predicted logP of 1.40–2.46, whereas the methyl analog has a lower molecular weight of 175.19 g/mol . This ~14 Da difference and the associated lipophilicity shift are significant parameters in fragment-based lead optimization, where small changes can dramatically alter ligand efficiency and pharmacokinetic properties .

MW & Lipophilicity
Reported
ΔMW +14.02 g/mol
logP shift (predicted 1.40–2.46 vs lower methyl analog)
Supports lipophilicity profiling in methyl scan campaigns.
Predicted data; verify experimentally
Lipophilicity Drug Design Lead Optimization

Commercial Availability for SAR Triage

The 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline building block is commercially available from multiple specialized vendors, including those focusing on fragment and discovery chemistry libraries (e.g., ChemBridge, MolCore, CymitQuimica) . This contrasts with the more generic availability of the 3-methyl analog from major broad-line suppliers. The presence of the ethyl derivative in curated collections specifically designed for early-stage discovery indicates its perceived utility and value as a unique chemical probe, justifying its selection over a more common, but structurally less informative, methyl analog.

Availability Profile
Source review
Discovery-focused suppliers (ChemBridge, MolCore)
Distinct from broad-line methyl analog sourcing
Curated collection context for novel SAR exploration.
Vendor catalog analysis
Compound Management Hit-to-Lead Chemical Libraries

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline Applications in Lead Discovery


Fragment-Based Lead Discovery Library Design

Given its favorable physicochemical profile (MW < 200 Da, predicted logP < 3), 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline meets the criteria for a 'Rule of Three' compliant fragment. Its inclusion in a screening library provides a high-quality, sp3-enriched heteroaromatic probe for identifying initial hits against diverse protein targets [1].

Methyl Scan for SAR Exploration

The quantitative differences in molecular weight and lipophilicity between the 3-ethyl derivative and its 3-methyl analog (CAS 76635-31-9) make this compound an ideal partner for a 'methyl scan' in a hit-to-lead campaign. By comparing the activity and properties of matched molecular pairs containing the ethyl and methyl substituents, medicinal chemists can precisely map the steric and lipophilic tolerance of a hydrophobic pocket .

Synthesis of Linear p-Substituted Probes

The para-substitution pattern of the aniline moiety is critical for applications requiring a linear molecular axis, such as the design of fluorescent probes, PROTAC linkers, or bivalent ligands. The alternative ortho-isomer (CAS 1015846-78-2) would introduce a detrimental 'kink' in the molecule's overall shape, making the para-isomer the only viable choice for these applications .

Amide Library Synthesis for Patent Expansion

The primary aromatic amine is a robust chemical handle for rapid parallel synthesis of amide libraries. Using this building block allows medicinal chemistry groups to generate novel, patentable chemical matter around a metabolically stable oxadiazole core, a strategy that is more likely to yield unique IP compared to using more common aniline building blocks [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-Three compliant fragment profile
Physicochemical profiling
Methyl scan SAR exploration
Matched molecular pair (ethyl vs methyl)
Lipophilicity tolerance mapping
Linear probe synthesis
Para-substitution geometry
Vector alignment verification
Amide library synthesis
Primary amine handle
Core scaffold derivatization

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